Topixantrone

Description

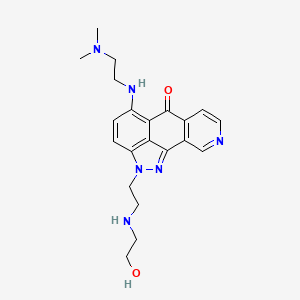

Structure

3D Structure

Propriétés

IUPAC Name |

10-[2-(dimethylamino)ethylamino]-14-[2-(2-hydroxyethylamino)ethyl]-4,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O2/c1-26(2)10-8-24-16-3-4-17-19-18(16)21(29)14-5-6-23-13-15(14)20(19)25-27(17)11-7-22-9-12-28/h3-6,13,22,24,28H,7-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHAKYGFJVGCOAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=C2C3=C(C=C1)N(N=C3C4=C(C2=O)C=CN=C4)CCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166042 | |

| Record name | Topixantrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156090-18-5 | |

| Record name | Topixantrone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156090185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Topixantrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOPIXANTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R40RXC296C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Design Principles and Synthetic Methodologies for Topixantrone Pixantrone

Aza-Anthracenedione Chemical Class and Related Hetero-analogs

Topixantrone belongs to the aza-anthracenedione class of compounds, which are synthetic analogs of anthracyclines. researchgate.net This class is characterized by a tricyclic aromatic ring system containing a nitrogen atom (an "aza" substitution) within the chromophore, distinguishing them from their carbocyclic counterparts like mitoxantrone (B413). This fundamental structural alteration is a key element in the rational design of these molecules, aiming to modulate their biological properties.

The aza-anthracenedione scaffold of this compound is a benzo[g]isoquinoline-5,10-dione. This core structure is crucial for its primary mechanism of action: DNA intercalation and the inhibition of topoisomerase II, an enzyme vital for DNA replication and repair. nih.gov

Within this class, several hetero-analogs have been synthesized and studied to explore the impact of structural modifications on antitumor activity and toxicity profiles. Notable examples include compounds where the position and number of nitrogen atoms in the aromatic core are varied, as well as alterations to the side chains appended to the chromophore. For instance, comparative studies have been conducted with other aza-anthracenediones, such as BBR 2378, to understand the influence of these structural nuances on cytotoxicity and DNA interaction.

Rational Design Strategies for Modulating Cardiotoxicity

A primary driver in the development of this compound was the urgent need to create an anticancer agent with a more favorable safety profile than the highly effective but cardiotoxic anthracyclines (e.g., doxorubicin) and the first-generation anthracenedione, mitoxantrone. The rational design of this compound incorporated several key strategies to specifically reduce its potential for causing heart damage.

The most significant design modification was the replacement of the 5,8-dihydroxyphenyl ring of mitoxantrone with a pyridine (B92270) ring, creating the characteristic aza-anthracenedione core of this compound. nih.gov This change was instrumental in mitigating cardiotoxicity for two primary reasons:

Inability to Chelate Iron: Anthracyclines and mitoxantrone possess a hydroquinone (B1673460) moiety that can chelate iron, leading to the formation of reactive oxygen species (ROS) through redox cycling. This oxidative stress is a major contributor to cardiomyocyte damage. This compound's structure lacks this hydroquinone functionality, rendering it unable to form stable complexes with iron and thus preventing this pathway of cardiotoxicity. researchgate.netnih.gov

Reduced Formation of Toxic Metabolites: The structural design of this compound also prevents the formation of a long-lived hydroxyl metabolite, which is another purported mechanism of anthracycline-induced cardiotoxicity. nih.gov

Furthermore, research suggests that this compound exhibits a degree of selectivity for the topoisomerase IIα isoform, which is more prevalent in proliferating cancer cells, over the topoisomerase IIβ isoform, which is more abundant in quiescent cardiomyocytes. This isoform selectivity may further contribute to its reduced cardiotoxic potential. nih.gov Preclinical studies in mice have demonstrated that this compound has a significantly lower cardiotoxic potential compared to doxorubicin (B1662922) and mitoxantrone. researchgate.net

Synthetic Routes and Chemical Modifications

The synthesis of this compound (specifically, its dimaleate salt, BBR 2778) on a manufacturing scale has been refined from the original laboratory synthesis. A common and efficient route begins with pyridine-3,4-dicarboxylic acid.

The key steps in a reported manufacturing-scale synthesis are as follows:

Anhydride (B1165640) Formation: Pyridine-3,4-dicarboxylic acid is treated with refluxing acetic anhydride to produce the corresponding anhydride.

Friedel-Crafts Reaction: An aluminum chloride-promoted Friedel-Crafts reaction is carried out between the anhydride and 1,4-difluorobenzene. This step yields a mixture of nicotinic acid isomers.

Cyclization: The mixture of isomers is then subjected to cyclization with fuming sulfuric acid to form the desired difluorobenzo[g]isoquinoline-5,10-dione core.

Side Chain Attachment: The core is then functionalized by nucleophilic substitution with ethylenediamine, which displaces the fluorine atoms to attach the characteristic (2-aminoethyl)amino side chains at the 6 and 9 positions, forming the this compound free base.

Salt Formation: Finally, the free base is treated with maleic acid in the presence of aqueous acetic anhydride to yield the stable pixantrone (B1662873) dimaleate salt in high purity.

This synthetic pathway allows for the efficient production of the drug and also provides opportunities for the synthesis of analogs through the use of different substituted amines in the side-chain attachment step, enabling the exploration of structure-activity relationships.

Structure-Activity Relationship (SAR) Studies of this compound (Pixantrone) Analogs

Structure-activity relationship (SAR) studies of this compound and its analogs have been crucial in understanding the molecular determinants of its biological activity and in the design of new derivatives with potentially improved properties.

Key findings from SAR studies on aza-anthracenediones, including this compound, have highlighted the importance of several structural features:

The Aza-Anthracenedione Chromophore: The planar, electron-deficient aromatic core is essential for DNA intercalation, the initial step in its mechanism of action. The position of the nitrogen atom within this ring system can influence the compound's electronic properties and its interaction with DNA and topoisomerase II.

The Basic Side Chains: The two (2-aminoethyl)amino side chains at positions 6 and 9 are critical for the drug's activity. The terminal amino groups are protonated at physiological pH, and the resulting positive charges are believed to interact with the negatively charged phosphate (B84403) backbone of DNA, thereby stabilizing the drug-DNA complex.

Modifications to the Side Chains: The nature of these side chains significantly impacts cytotoxicity and other pharmacological properties. For instance, modifications to the length and branching of the alkyl chains, as well as the degree of substitution on the terminal amino groups, can affect the drug's DNA binding affinity, cellular uptake, and its ability to overcome multidrug resistance.

Molecular and Cellular Pharmacology of Topixantrone Pixantrone

DNA Intercalation Dynamics and Binding Affinity

Topixantrone interacts with DNA primarily through intercalation, a process where the drug molecule inserts itself between the base pairs of the DNA double helix drugbank.comnih.govmicropublication.org. This intercalation occurs in both the major and minor grooves of DNA tandfonline.com. While this compound's ability to intercalate DNA is established, its binding affinity is considered modest drugbank.comnih.govpsu.edu.

Beyond simple intercalation, this compound can also form covalent DNA adducts. This process is significantly facilitated by formaldehyde (B43269), a by-product of lipid oxidation found in cancer cells tandfonline.comnih.gov. This compound is reported to have a 10- to 100-fold greater propensity to form DNA adducts compared to mitoxantrone (B413) tandfonline.comnih.gov. These adducts are typically formed at the N2 amino group of guanine (B1146940) in the DNA dinucleotide, mediated by a single methylene (B1212753) linkage provided by formaldehyde tandfonline.comnih.gov. Furthermore, this compound forms two- to five-fold more covalent adducts at 5ʹ-CpG dinucleotide sites when cytosine (C5-position) is methylated tandfonline.com. These this compound-DNA adducts are more stable than those formed by mitoxantrone after formaldehyde activation, exhibiting greater thermal stability and an extended half-life nih.gov.

In studies using a Thiazole Orange displacement assay, this compound demonstrated a significantly lower affinity for DNA containing an apurinic/apyrimidinic (AP) site analogue (tetrahydrofuran) compared to mitoxantrone, with apparent DNA binding constants of 1.25 ± 0.32 µM for this compound versus 83 ± 3 nM for mitoxantrone researchgate.net. This indicates that this compound has approximately a 15-fold lower affinity for such DNA sites than mitoxantrone researchgate.net.

Cellular Uptake and Intracellular Accumulation Studies

Cellular uptake studies in K562 cells have shown that this compound's total accumulation is reduced compared to doxorubicin (B1662922) and mitoxantrone nih.govresearchgate.net. Under experimental conditions where 10 µM of each drug was incubated for 1 hour, this compound uptake was approximately 1.5 nmol, significantly lower than doxorubicin (6.5 nmol) and mitoxantrone (8.1 nmol) nih.govresearchgate.net. This lower cellular uptake of this compound can be partially attributed to its highly negative calculated distribution coefficient (log D) at pH 7.4 (-3.2) compared to doxorubicin (-0.28) and mitoxantrone (-1.2) researchgate.net. At physiological pH, this compound exists predominantly as a dicationic species, making it less cell permeable than monocationic doxorubicin researchgate.net. Although both this compound and mitoxantrone are dicationic at pH 7.4, this compound has a lower calculated nonionic partition coefficient (log P of 0.0) compared to mitoxantrone (1.4), suggesting a less hydrophobic core structure for this compound, which may further explain its decreased cellular accumulation researchgate.net. The low cellular uptake of this compound is also considered a factor contributing to its reduced ability to produce semiquinone free radicals and undergo redox cycling in cellular systems, thereby contributing to its lower cardiotoxicity nih.govresearchgate.net.

Here is a comparison of cellular uptake:

| Drug | Total Uptake (nmol) in K562 cells (10 µM, 1h) nih.govresearchgate.net | Log D (pH 7.4) researchgate.net | Log P (nonionic) researchgate.net |

| This compound | 1.5 | -3.2 | 0.0 |

| Doxorubicin | 6.5 | -0.28 | N/A |

| Mitoxantrone | 8.1 | -1.2 | 1.4 |

Impact on Cell Cycle Progression and Mitotic Fidelity

This compound's impact on cell cycle progression and mitotic fidelity is distinct from classical DNA-damaging agents. At concentrations that induce cell death in clonogenic assays, this compound does not significantly impede cell cycle progression or trigger canonical DNA damage signaling pathways, such as the formation of γH2AX foci in the main nuclei nih.govtandfonline.comnih.gov. This suggests a "latent" type of DNA damage nih.govtandfonline.comnih.govsgul.ac.uk.

Instead, this compound primarily induces cell death through mitotic perturbations and subsequent aberrant cell divisions nih.govtandfonline.comnih.govsgul.ac.uk. Live-cell videomicroscopy studies have shown that cells treated with this compound undergo multiple rounds of abnormal mitosis before eventually dying, typically after approximately 5 days post-treatment nih.govtandfonline.comnih.gov. During these aberrant mitoses, chromosome segregation is impaired, leading to the formation of chromatin bridges between cells or within cells containing micronuclei nih.govtandfonline.comnih.govresearchgate.net. While γH2AX foci (a marker of DNA damage) are not typically observed in the main nuclei, they are often detected in the micronuclei formed as a result of these mitotic errors nih.govtandfonline.comnih.gov. Quantitative analyses have revealed a concentration and time-dependent increase in the number of chromatin bridges and micronucleated cells after this compound treatment researchgate.net. For instance, an increase in bridge formation was evident after 24 hours of treatment with 100 nM this compound (15.7% ± 10.5% of cells), or after 48 hours with 25 nM this compound (13.3% ± 8.1% of cells) researchgate.net. This mechanism suggests that this compound impairs the fidelity of mitosis without necessarily activating the DNA damage response or mitotic checkpoint, ultimately leading to cell death after successive rounds of aberrant division nih.govtandfonline.comnih.govsgul.ac.ukresearchgate.net.

Here is data on the induction of chromosomal aberrations:

| Treatment (PANC1 cells) | Time (hours) | Chromatin Bridges (% of cells) researchgate.net | Micronuclei (% of cells) researchgate.net |

| Untreated | 24 | 0 | N/A |

| This compound (25 nM) | 24 | 2.0 ± 3.3 | N/A |

| This compound (100 nM) | 24 | 15.7 ± 10.5 | Increased |

| Untreated | 48 | 4.0 ± 5.0 | N/A |

| This compound (25 nM) | 48 | 13.3 ± 8.1 | Increased |

Cell Cycle Checkpoint Engagement

However, recent computational studies suggest that Pixantrone (B1662873) may interfere with the regulation of key cell cycle proteins, including BubR1, MAD2, and Cdc20, which are crucial for proper mitosis and cell division. For instance, Pixantrone has shown high docking scores and binding energies with MAD2, suggesting a potential inhibitory effect on the spindle assembly checkpoint, which could lead to mitotic arrest and subsequent cancer cell death. Its ability to interact with multiple proteins involved in different stages of mitotic regulation points towards a broader therapeutic strategy.

Redox Chemistry and Reactive Oxygen Species Production

Pixantrone exhibits a significantly reduced propensity for redox activity and the generation of reactive oxygen species (ROS) compared to other anthracycline-like drugs. wikipedia.org This characteristic is largely attributed to the deliberate removal of the 5,8-substituents, specifically the quinone-hydroquinone moieties, from its chemical structure during its design. The absence of these groups minimizes the potential for the drug to undergo redox cycling, a process that typically leads to the formation of harmful free radicals and contributes to the cardiotoxicity associated with conventional anthracyclines. wikipedia.org

Semiquinone Free Radical Formation Analysis

While Pixantrone's design aims to reduce redox activity, it has been shown to produce semiquinone free radicals under specific conditions. In enzymatic reducing systems, such as the xanthine (B1682287) oxidase/hypoxanthine system, Pixantrone can generate semiquinone free radical species. In one study, Pixantrone generated approximately two-fold higher levels of its semiquinone free radical than Doxorubicin in such an enzymatic system.

However, a crucial distinction lies in its behavior within cellular systems. Pixantrone does not produce significant levels of semiquinone free radicals in intact cellular environments. This discrepancy is primarily attributed to the drug's relatively low cellular uptake. In contrast, Doxorubicin, despite showing lower semiquinone radical formation in enzymatic systems, produces much higher levels in intact K562 cells.

Table 2: Semiquinone Free Radical Formation

| Compound | System | Semiquinone Free Radical Formation | Relative Level (vs. Doxorubicin in enzymatic system) | Reference |

| Pixantrone | Enzymatic Reducing System | Yes | ~2-fold higher | |

| Pixantrone | Cellular System | No significant formation | Much lower (due to low cellular uptake) | |

| Doxorubicin | Enzymatic Reducing System | Yes | (Baseline for comparison) | |

| Doxorubicin | Cellular System | Much more formation | (Higher than Pixantrone in cellular system) | |

| Mitoxantrone | Enzymatic Reducing System | No | N/A |

Iron Binding Properties and Oxidative Stress Implications

A cornerstone of Pixantrone's reduced cardiotoxicity is its inability to bind iron. wikipedia.org Unlike anthracyclines and Mitoxantrone, which readily form complexes with Fe(II) and Fe(III), Pixantrone lacks the structural features necessary for iron chelation. wikipedia.org This is a critical distinction because iron binding is a primary mechanism by which conventional anthracyclines induce oxidative stress in cardiac tissue.

The absence of iron binding in Pixantrone prevents the iron-catalyzed generation of reactive oxygen species, particularly hydroxyl radicals (˙OH), through Fenton reactions. This mechanism is a significant contributor to the myocardial tissue damage and cardiotoxicity associated with other anthracycline-like drugs. wikipedia.org While Pixantrone has been reported to form a weak complex with Cu(II), its inability to bind iron(II) or iron(III) is a key factor in its improved cardiac safety profile.

Formaldehyde-Mediated Activation and DNA Adduct Formation

Pixantrone's cytotoxic activity involves its efficient activation by formaldehyde (PubChem CID: 712) to form covalent drug-DNA adducts. This reaction is strictly dependent on the presence of formaldehyde, demonstrating an absolute requirement for this molecule in the adduct formation process. The formation of these Pixantrone-DNA adducts is both concentration and time-dependent.

Comparative studies have shown that Pixantrone exhibits a significantly higher propensity to generate DNA adducts than Mitoxantrone, with a 10- to 100-fold greater efficiency at equimolar concentrations of drug and formaldehyde. Furthermore, the Pixantrone-DNA adducts are more stable than those formed by Mitoxantrone.

Pixantrone alkylates DNA through the primary amino functions located in its side chains. Mass spectrometric analysis has confirmed that the formation of these covalent adducts is mediated by a single methylene linkage provided by formaldehyde. These adducts are formed selectively at discrete CpG or CpA dinucleotides, with the N2 amino group of guanine identified as the specific site of covalent attachment. Interestingly, CpG methylation, an epigenetic modification of the mammalian genome, has been shown to significantly enhance the generation of Pixantrone-DNA adducts within a methylated DNA substrate, suggesting that methylated dinucleotides may be favored targets in a cellular environment.

In addition to formaldehyde-mediated adducts, Pixantrone can also conjugate to apurinic/apyrimidinic (AP) sites in DNA, although it is less efficient in this regard compared to Mitoxantrone.

Table 3: DNA Adduct Formation Properties

| Property | Pixantrone | Mitoxantrone | Reference |

| Formaldehyde Requirement | Absolute | Required | |

| Propensity for Adduct Formation | 10- to 100-fold greater at equimolar concentrations | Lower | |

| Adduct Stability | More stable | Less stable | |

| Alkylation Mechanism | Through primary amino functions in side chains | N/A (different mechanism for Mitoxantrone) | |

| Site of Covalent Attachment | N2 amino group of guanine (CpG, CpA dinucleotides) | N/A (different mechanism for Mitoxantrone) | |

| Role of CpG Methylation | Significantly enhanced adduct formation | N/A (specific to Pixantrone's mechanism) | |

| Methylene Linkage | Single methylene linkage from formaldehyde | N/A (different mechanism for Mitoxantrone) |

Preclinical Efficacy Studies of Topixantrone Pixantrone

In vitro Cytotoxicity Profiling in Cancer Cell Lines

Preclinical in vitro studies have extensively profiled the cytotoxic activity of Pixantrone (B1662873) across a diverse range of cancer cell lines, encompassing both hematologic and solid tumor models. These studies have provided insights into its potency, selectivity, and cellular effects, including growth inhibition and the induction of apoptosis.

Hematologic Malignancy Cell Models

Pixantrone has demonstrated significant anticancer activity in various hematologic malignancy cell models, often exhibiting equal or superior activity compared to other agents, including anthracyclines. guidetopharmacology.org Its activity was initially compared with doxorubicin (B1662922) in murine lymphomatous and leukemic cell lines, where it was found to be superior.

In studies involving multiple myeloma (MM) cell lines, Pixantrone significantly inhibited proliferation and metabolic activity in all investigated lines. The anti-myeloma effects were more pronounced in tumor cell lines compared to stromal cells, mesenchymal stem cells, and peripheral blood mononuclear cells from healthy controls, suggesting a degree of selectivity. For instance, at a concentration of 0.25 µM, Pixantrone inhibited proliferation to 14.0% ± 3.2% in AMO-1 cells (the highest responding cell line) and 28.2% ± 4.2% in KMS-12-BM cells (the lowest responding cell line). The inferred IC50 for proliferation inhibition in these myeloma cell lines ranged between 0.1 and 0.25 µM.

Pixantrone also potently inhibited the growth of human leukemia K562 cells, etoposide-resistant K/VP.5 cells, MDCK cells, and ABCB1-transfected MDCK/MDR cells.

Table 1: In vitro Cytotoxicity (IC50) of Pixantrone in Hematologic Malignancy Cell Lines (Illustrative Data)

| Cell Line Type | Cell Line Name | IC50 (µM) | Reference |

| Human Leukemia | K562 | 0.10 | |

| Etoposide-resistant Leukemia | K/VP.5 | 0.56 | |

| Multiple Myeloma | AMO-1 | ~0.1-0.25 (proliferation inhibition) | |

| Multiple Myeloma | KMS-12-BM | ~0.1-0.25 (proliferation inhibition) |

Solid Tumor Cell Models

Pixantrone has also exhibited cytotoxic activity against a variety of solid tumor cell lines. uni.lu Studies have evaluated its effect on breast cancer cell lines (MCF7, T47D, MCF-10A) and pancreatic cancer cell lines (PANC1). uni.lu

In a panel of solid tumor cell lines, Pixantrone dimaleate induced cell death with varying potencies. For example, IC50 values were reported as 37.3 nM for T47D cells, 126 nM for MCF-10A cells, and 136 nM for OVCAR5 cells after 72 hours of treatment. The Pediatric Preclinical Testing Program (PPTP) also tested Pixantrone against its in vitro panel, showing a median relative IC50 value of 54 nM, with a range from less than 3 nM to 1.03 µM.

Table 2: In vitro Cytotoxicity (IC50) of Pixantrone in Solid Tumor Cell Lines (Illustrative Data)

| Cell Line Type | Cell Line Name | IC50 (nM) | Incubation Time | Reference |

| Breast Cancer | T47D | 37.3 | 72 hours | |

| Breast Epithelial | MCF-10A | 126 | 72 hours | |

| Ovarian Cancer | OVCAR5 | 136 | 72 hours | |

| Various Solid Tumors (median) | PPTP Panel | 54 | Not specified |

Growth Inhibition and Apoptosis Induction Assays

Pixantrone significantly inhibits the proliferation and metabolic activity of various cancer cell lines in a dose-dependent manner. While its cytostatic effects can be observed relatively quickly, the induction of apoptosis often requires longer exposure times. For instance, in multiple myeloma cell lines, apoptosis was observed after a 7-day incubation period, indicating a fast cytostatic effect followed by a slower cytotoxic effect.

Pixantrone has been shown to induce cell death through mitotic perturbations and subsequent aberrant cell divisions. guidetopharmacology.orgnewdrugapprovals.org Studies suggest that Pixantrone induces a latent type of DNA damage that impairs the fidelity of mitosis without necessarily triggering an immediate DNA damage response or mitotic checkpoint activation. This ultimately leads to cell lethality after successive rounds of aberrant division. At higher concentrations, Pixantrone can induce severe chromosomal aberrations and mitotic catastrophe in cells like PANC1. It may also disrupt chromosome segregation by generating merotelic kinetochore attachments.

Antitumor Activity in in vivo Xenograft Models

In vivo studies using various animal models have further substantiated the antitumor efficacy of Pixantrone, both in human xenograft models and disseminated murine lymphoma models.

Human Xenograft Studies in Immunodeficient Rodents

Human xenograft studies, where human tumor cells or tissues are implanted into immunodeficient rodents, are crucial for evaluating the efficacy of anticancer agents in a living system. Pixantrone has demonstrated significant antitumor activity in such models across various cancer types.

In studies involving human solid tumor xenografts, Pixantrone induced significant differences in event-free survival distribution compared to controls in a proportion of evaluable solid tumor xenografts. A complete response was observed for one Wilms tumor xenograft. newdrugapprovals.org Pixantrone also showed tumor-regressing activity against a Wilms tumor xenograft. newdrugapprovals.org

Furthermore, Pixantrone has been explored in malignant peripheral nerve sheath tumor (MPNST) patient-derived xenograft (PDX) models. In these models, Pixantrone demonstrated responses that were at least equal to or superior to standard-of-care doxorubicin in all four MPNST PDX models investigated, suggesting its potential as a more effective alternative.

Studies using xenograft nude mice models of A549 lung cancer have also investigated Pixantrone's antitumor activity, particularly when delivered via novel formulations. These studies indicated that certain formulations of Pixantrone could lead to superior antitumor activity, potentially due to enhanced targeting of tumor microenvironments.

Disseminated Murine Lymphoma Models

Preclinical investigations have also highlighted Pixantrone's potent activity in disseminated murine lymphoma models. In mice with disseminated YC-8 murine lymphoma, Pixantrone was able to prolong long-term survival when compared to other chemotherapy agents such as doxorubicin, mitoxantrone (B413), cyclophosphamide, and vincristine. This demonstrates Pixantrone's significant therapeutic effect in aggressive hematologic malignancies in an in vivo setting. guidetopharmacology.org

Investigation of Synergistic Antitumor Effects in Combination Therapies

The therapeutic landscape for aggressive B-cell non-Hodgkin lymphomas, such as DLBCL, often necessitates combination strategies to overcome resistance and enhance treatment efficacy. Preclinical evaluations have investigated the potential of Topixantrone to achieve synergistic or additive antitumor effects when combined with various targeted agents and conventional chemotherapeutic drugs. The Chou-Talalay combination index (CI) method is frequently employed in these studies to quantify drug interactions, where a CI value less than 0.9 indicates synergism, a CI between 0.9 and 1.1 suggests an additive effect, and a CI greater than 1.1 signifies antagonism or no benefit. quora.com

Combination with Targeted Agents (e.g., BTK inhibitors, PI3K-delta inhibitors)

Preclinical research has highlighted promising synergistic interactions between this compound and specific targeted agents, particularly those inhibiting key signaling pathways in B-cell malignancies.

Combination with BTK Inhibitors

Bruton's tyrosine kinase (BTK) inhibitors play a crucial role in disrupting B-cell receptor signaling, a pathway frequently dysregulated in B-cell lymphomas. The combination of this compound with the BTK inhibitor ibrutinib (B1684441) has shown significant preclinical activity. In studies involving diffuse large B-cell lymphoma (DLBCL) cell lines, the co-administration of this compound and ibrutinib proved effective across all five tested ABC-DLBCL cell lines. quora.com This combination yielded a median combination index (CI) of 0.7, indicating synergism in four out of five cell lines and an additive effect in one. quora.com

| Combination | Cell Line Type | Number of Cell Lines Tested | Median Combination Index (CI) | Observed Effect |

| Pixantrone + Ibrutinib | ABC-DLBCL | 5 | 0.7 | Synergism (4), Additive (1) quora.com |

Combination with PI3K-delta Inhibitors

Phosphoinositide 3-kinase (PI3K)-delta inhibitors target another critical pathway involved in B-cell proliferation and survival. Preclinical investigations combining this compound with the PI3K-delta inhibitor idelalisib (B1684644) have demonstrated beneficial interactions. In a panel of 11 DLBCL cell lines, the combination of this compound and idelalisib resulted in a median CI of 0.7. quora.com This indicated a synergistic effect in eight cell lines and an additive effect in one, underscoring the potential for enhanced efficacy through this targeted combination. quora.com

| Combination | Cell Line Type | Number of Cell Lines Tested | Median Combination Index (CI) | Observed Effect |

| Pixantrone + Idelalisib | DLBCL | 11 | 0.7 | Synergism (8), Additive (1) quora.com |

Combination with Other Chemotherapeutic Agents (e.g., rituximab (B1143277), bendamustine (B91647), etoposide)

Beyond targeted therapies, this compound has also been evaluated in combination with established chemotherapeutic agents commonly used in lymphoma treatment, revealing additive or synergistic effects.

Combination with Rituximab

Rituximab, a chimeric monoclonal antibody targeting the CD20 antigen on B-lymphocytes, is a cornerstone of lymphoma therapy. Preclinical studies exploring the combination of this compound with rituximab in DLBCL cell lines reported synergistic effects in two out of five tested cell lines. quora.com

| Combination | Cell Line Type | Number of Cell Lines Tested | Observed Effect |

| Pixantrone + Rituximab | DLBCL | 5 | Synergism (2) quora.com |

Combination with Bendamustine

Bendamustine is an alkylating agent used in the treatment of various hematological malignancies. When this compound was combined with bendamustine in preclinical models of DLBCL, an additive effect was observed in two out of four cell lines. quora.com

| Combination | Cell Line Type | Number of Cell Lines Tested | Observed Effect |

| Pixantrone + Bendamustine | DLBCL | 4 | Additive (2) quora.com |

Combination with Etoposide (B1684455)

Etoposide is a topoisomerase II inhibitor that induces DNA damage and apoptosis. Preclinical investigations combining this compound with etoposide in DLBCL cell lines demonstrated an additive effect in two out of three tested lines. quora.com

| Combination | Cell Line Type | Number of Cell Lines Tested | Observed Effect |

| Pixantrone + Etoposide | DLBCL | 3 | Additive (2) quora.com |

Pharmacokinetic and Pharmacodynamic Characterization of Topixantrone Pixantrone

Absorption and Bioavailability Research

Following intravenous administration, plasma concentrations of pixantrone (B1662873) reach their maximal levels at the end of the infusion and subsequently decline in a poly-exponential manner europa.eumedicines.org.uk. The pharmacokinetics of pixantrone are linear across a wide dose range, from 3 mg/m² to 105 mg/m² medicines.org.ukslideshare.net.

Average exposures, represented by the Area Under the Curve (AUC), for single-agent pixantrone at various doses are presented in Table 1.

Table 1: Average Pixantrone Exposure (AUC) as a Single Agent europa.eumedicines.org.uk

| Pixuvri Dose (mg/m²) | Number of Patients | AUC (0-24h) (ng·hr/ml) |

| 33 | 3 | 982 ± 115 |

| 49 | 6 | 1727 ± 474 |

| 88 | 2 | 3811 |

Predicted human oral absorption for Pixantrone Maleate is approximately 26.004%, which is considered moderate, falling below the threshold for high absorption (typically >80%) nih.govnih.gov. Permeability assessments, such as QPPCaco (4.764) and QPPMDCK (1.872), indicate moderate permeability, as these values are below the threshold of >500 for excellent permeability nih.gov. Despite this, the compound exhibits good aqueous solubility, with QPlogPo/w at -0.02 and QPlogS at -0.842 nih.gov.

Distribution Profile in Tissues and Biological Fluids

Pixantrone exhibits a large volume of distribution, indicating extensive distribution throughout body tissues researchgate.neteuropa.eumedicines.org.uknih.govnih.gov. It is approximately 50% bound to plasma proteins europa.eumedicines.org.uknih.govnih.gov.

The reported volume of distribution for pixantrone ranges from 9.7-29.7 L/kg nih.govdrugbank.com. Specifically, a volume of distribution of 25.8 L has been observed europa.eumedicines.org.uknih.govnih.gov. This large volume suggests that the drug readily distributes from the bloodstream into various tissues and biological fluids europa.eumedicines.org.uknih.govslideshare.netnih.gov.

In ex vivo myocardial strips, pixantrone demonstrates a higher uptake compared to mitoxantrone (B413) drugbank.com. Furthermore, its uptake is greater in doxorubicin-naive myocardial strips than in doxorubicin-loaded strips drugbank.com. Studies involving liposomal formulations of pixantrone have shown relatively higher accumulation in the liver and spleen compared to other organs and tumors researchgate.net. While doxorubicin (B1662922) is known to accumulate in various organs including the liver, kidney, and skeletal muscle, specific accumulation data for free pixantrone in these tissues are not extensively detailed in the provided sources beyond general distribution.

Pixantrone exhibits a low likelihood of central nervous system (CNS) penetration, as indicated by a computed QPlogBB (blood-brain barrier permeability) value of -1.299 nih.govnih.gov. This characteristic is considered desirable for drugs targeting systemic cancers, as it may help minimize potential CNS-related side effects nih.govnih.gov.

Metabolism and Excretion Pathways Identification

Metabolism does not appear to be a primary elimination pathway for pixantrone europa.eumedicines.org.uknih.govslideshare.nettaylorandfrancis.com. The compound primarily undergoes hydrolysis to form CT-45886 drugbank.com. Acetylated metabolites are identified as the major biotransformation products; however, these metabolites are pharmacologically inactive and metabolically stable europa.eumedicines.org.uknih.govtaylorandfrancis.com.

In human urine, pixantrone is predominantly excreted unchanged, with only very small amounts of phase I and phase II acetylated metabolites detected europa.eumedicines.org.uk. The total plasma clearance of pixantrone is moderate to high, reported at 72.7 L/hr europa.eumedicines.org.uknih.gov. Renal excretion contributes minimally to its elimination, accounting for less than 10% of the administered dose within 0-24 hours europa.eumedicines.org.uknih.govslideshare.net. Consequently, plasma clearance is mainly non-renal europa.eumedicines.org.uknih.govslideshare.netnih.gov. The terminal half-life of pixantrone has been reported to range from 9.5 to 17.5 hours wikipedia.org, 14.7 to 31.9 hours drugbank.com, and 14.5 to 44.8 hours, with a mean of 23.3 ± 8.0 hours and a median of 21.2 hours europa.eumedicines.org.uknih.govnih.gov. Biliary excretion of unchanged pixantrone is considered the major elimination pathway medicines.org.uknih.govslideshare.netnih.govtaylorandfrancis.com.

Hepatic uptake of pixantrone is potentially mediated by OCT1 active transporters, while its biliary excretion is facilitated by P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) medicines.org.uknih.govslideshare.net. In vitro studies have shown that agents inhibiting these transporters (P-gp/BRCP and OCT1) could reduce the hepatic uptake and excretion efficiency of pixantrone medicines.org.uknih.gov.

Table 2: Key Pharmacokinetic Parameters of Topixantrone (Pixantrone)

| Parameter | Value | Source(s) |

| Volume of Distribution | 9.7-29.7 L/kg; 25.8 L | nih.govdrugbank.comeuropa.eumedicines.org.uknih.govnih.gov |

| Plasma Protein Binding | Approximately 50% | europa.eumedicines.org.uknih.govnih.gov |

| Total Plasma Clearance | 72.7 L/hr | europa.eumedicines.org.uknih.gov |

| Renal Excretion | <10% of administered dose (0-24h) | europa.eumedicines.org.uknih.govslideshare.net |

| Terminal Half-Life | 9.5–17.5 hrs; 14.7–31.9 hrs; 14.5–44.8 hrs (mean 23.3 ± 8.0 hrs, median 21.2 hrs) | wikipedia.orgdrugbank.comeuropa.eumedicines.org.uknih.govnih.gov |

| CNS Penetration (QPlogBB) | -1.299 (low likelihood) | nih.govnih.gov |

| Oral Absorption (Predicted) | 26.004% (moderate) | nih.govnih.gov |

Metabolite Identification and Characterization

Metabolism does not appear to be a significant elimination pathway for this compound. wikipedia.orgnih.govresearchgate.netwikipedia.org The primary biotransformation products identified are acetylated metabolites. wikipedia.orgnih.govresearchgate.net These acetylated metabolites have been characterized as pharmacologically inactive and metabolically stable. wikipedia.orgnih.govresearchgate.netwikipedia.org In in vitro studies, the conversion of this compound into these acetylated metabolites by either N-acetyltransferase 1 (NAT1) or N-acetyltransferase 2 (NAT2) was found to be very limited. researchgate.net Furthermore, when examined in human urine, the compound was predominantly excreted in its unchanged form, with only minor quantities of phase I and phase II acetylated metabolites detected. researchgate.net

Biliary and Renal Excretion Studies

This compound demonstrates a moderate to high total plasma clearance, reported at 72.7 L/hr. wikipedia.orgnih.govresearchgate.netwikipedia.org Renal excretion contributes minimally to its elimination, accounting for less than 10% of the administered dose within a 0-24 hour period. wikipedia.orgnih.govresearchgate.netwikipedia.org Consequently, the plasma clearance of this compound is primarily non-renal. nih.govresearchgate.net

Biliary excretion of unchanged this compound appears to be the major elimination pathway, suggesting a high hepatic extraction ratio for the compound. wikipedia.orgnih.govresearchgate.netwikipedia.org Hepatic uptake of this compound is potentially mediated by organic cation transporter 1 (OCT1) active transporters. wikipedia.orgnih.gov Subsequent biliary excretion is possibly facilitated by P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). wikipedia.orgnih.gov In vitro investigations indicate that this compound possesses weak or no inhibitory capabilities against P-gp, BCRP, and Bile Salt Export Pump (BSEP) transport mechanisms. wikipedia.orgnih.gov While this compound did exhibit in vitro inhibition of OCT1-mediated metformin (B114582) transport, this effect is not anticipated to be clinically relevant at therapeutic concentrations. wikipedia.orgnih.gov

Quantitative Structure-Pharmacokinetics Relationships (QSPkR) Analysis

Quantitative Structure-Pharmacokinetics Relationships (QSPkR) analysis aims to establish correlations between the structural features of compounds and their pharmacokinetic parameters, enabling the prediction of pharmacokinetic behavior for new compounds based on their physicochemical or molecular properties. wikipedia.org However, specific detailed QSPkR analysis for this compound (Pixantrone) was not identified in the available research findings.

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling and Simulation

A notable pharmacokinetic-pharmacodynamic relationship observed for this compound is the correlation between its plasma exposure and neutrophil count. nih.gov A comprehensive retrospective population PK/PD analysis, incorporating data from Phase 1 trials and combination regimens, was conducted. This analysis revealed no substantial differences in pharmacokinetic parameters, with the exception of a transient increase in exposure observed in females after the third treatment cycle and slightly higher exposure noted in males. wikipedia.org

PK/PD modeling and simulation are widely recognized as valuable tools in drug development. They serve to integrate diverse data, knowledge, and mechanistic insights to facilitate informed decision-making regarding drug usage and development. wikipedia.orgwikidata.orgscribd.com These methodologies can be applied across all stages of drug development, from preclinical investigations through all clinical phases. wikipedia.org

Inter-species Pharmacokinetic Comparisons

Detailed inter-species pharmacokinetic comparison data specifically for this compound (Pixantrone) were not available in the examined literature. Inter-species scaling is a technique used to predict human pharmacokinetics from data obtained in animal models. flybase.org

Toxicological Investigations and Safety Profile Research of Topixantrone Pixantrone

Preclinical Safety Assessment Methodologies

Preclinical safety assessments for Topixantrone have focused on evaluating its toxicity in various animal models and its local tolerance. These studies provide foundational data regarding the compound's general toxicological characteristics and target organ effects.

Acute toxicity studies typically involve administering a single dose of a drug to animal species (e.g., rodents and non-rodents) and observing the effects over a defined period, often 14 days, to determine the 50% lethal dose (LD50) and characterize immediate toxic responses. For this compound, single intravenous administrations in mice at doses of 29 mg/kg and 38 mg/kg (equivalent to 114 mg/m²) resulted in immediate deaths, indicating a specific acute toxicity profile at higher concentrations. europa.eu

Repeated-dose toxicity studies assess the adverse effects of prolonged, daily exposure to a substance, typically ranging from three weeks to two years in animal models. noblelifesci.com In rats, some accumulation of this compound was observed after repeated dosing, although this was not noted in dog studies. openaccessjournals.com A comparative study in juvenile mice involving repeated intraperitoneal injections of this compound (15 or 27 mg/kg/day on specific post-natal days) demonstrated better survival rates compared to doxorubicin (B1662922), with all this compound-treated animals surviving while doxorubicin induced 52.5% mortality. nih.gov These studies revealed recoverable bone marrow toxicity, and toxicity to the thymus and reproductive organs with this compound, but notably, no nephro- or hepatotoxicity. nih.gov Myelotoxicity, particularly bone marrow suppression, was identified as a common toxicity in preclinical assessments, with similar severity to mitoxantrone (B413) at their respective LD10s. europa.eu

| Study Type | Animal Model | Key Findings for this compound | Comparative Findings |

|---|---|---|---|

| Acute Toxicity | Mice | Immediate deaths at 29 mg/kg and 38 mg/kg (114 mg/m²) intravenous administration. europa.eu | N/A |

| Repeated-Dose Toxicity | Rats | Some accumulation observed after repeated dosing. openaccessjournals.com | Not observed in dog studies. openaccessjournals.com |

| Repeated-Dose Toxicity | Juvenile Mice | All animals survived (15 or 27 mg/kg/day). Recoverable bone marrow, thymus, and reproductive organ toxicity observed. No nephro- or hepatotoxicity. nih.gov | Doxorubicin induced 52.5% mortality. nih.gov |

| Myelotoxicity | Mice | Similar myelotoxicity to mitoxantrone at respective LD10s. europa.eu | Similar to mitoxantrone. europa.eu |

This compound exhibits non-vesicant properties, which significantly reduces the risk of local reactions, such as tissue damage or irritation, that can occur following extravasation during intravenous administration. europa.eu While no specific dedicated local tolerance study was reported, this inherent characteristic contributes to its favorable local safety profile. europa.eu Furthermore, although in vitro and in vivo non-clinical data suggest a potential for photosensitivity, no confirmed cases have been reported in clinical trials. europa.eu

Advanced Cardiotoxicity Mechanism Elucidation

A key area of research for this compound has been the elucidation of mechanisms contributing to its notably reduced cardiotoxicity compared to conventional anthracyclines like doxorubicin and mitoxantrone. Preclinical studies consistently indicated minimal or no cardiotoxicity. europa.eunih.govtandfonline.com

This compound demonstrates a differential impact on cardiomyocytes versus tumor cells, which is central to its cardiac-sparing effect. Studies using neonatal rat myocytes showed that this compound was 10- to 12-fold less damaging than doxorubicin or mitoxantrone, as measured by lactate (B86563) dehydrogenase release, a marker of cell damage. nih.govmedchemexpress.comresearchgate.netresearchgate.net

The efficacy of anthracyclines in killing tumor cells is largely mediated through their interaction with topoisomerase IIα, an isoform highly expressed in rapidly dividing tumor cells. tandfonline.com In contrast, the β isoform of topoisomerase II (topoisomerase IIβ) predominates in postmitotic cardiac cells (cardiomyocytes). nih.govtandfonline.commedchemexpress.comresearchgate.net this compound's attenuated cardiotoxicity is attributed, in part, to its selectivity for stabilizing enzyme-DNA covalent complexes with topoisomerase IIα over topoisomerase IIβ. nih.govmedchemexpress.comresearchgate.net This isoform selectivity means that this compound primarily targets the topoisomerase IIα prevalent in cancer cells, while largely sparing the topoisomerase IIβ in myocardial tissues. nih.govmedchemexpress.comresearchgate.net

| Cell Type | Topoisomerase II Isoform Predominance | This compound's Effect | Implication for Cardiotoxicity |

|---|---|---|---|

| Tumor Cells | Topoisomerase IIα (high expression) tandfonline.com | Targets and stabilizes enzyme-DNA covalent complexes with Topoisomerase IIα. nih.govmedchemexpress.comresearchgate.net | Mediates anticancer activity. nih.govmedchemexpress.comresearchgate.net |

| Cardiomyocytes | Topoisomerase IIβ (constitutively expressed) nih.govtandfonline.commedchemexpress.comresearchgate.net | Less damaging (10-12 fold less than doxorubicin/mitoxantrone). Exhibits selectivity for Topoisomerase IIα over Topoisomerase IIβ. nih.govmedchemexpress.comresearchgate.netresearchgate.net | Contributes to attenuated cardiotoxicity. nih.govmedchemexpress.comresearchgate.net |

A significant factor contributing to this compound's reduced cardiotoxicity is its unique chemical structure, which lacks the quinone-hydroquinone functionality found in doxorubicin and mitoxantrone. This structural difference prevents this compound from binding to iron(III), thereby making it unable to induce iron-based oxidative stress, a primary mechanism of anthracycline-induced cardiac damage. nih.govmedchemexpress.comresearchgate.netresearchgate.netdrugbank.comtandfonline.com

Furthermore, this compound exhibits redox inactivity. While it can produce semiquinone free radicals in an enzymatic reducing system, it does not do so in a cellular system, likely due to its low cellular uptake. nih.govmedchemexpress.comresearchgate.netresearchgate.net An ex vivo human myocardial strip model confirmed that this compound showed redox inactivity (no detectable hydrogen peroxide) at clinically relevant concentrations. tandfonline.comresearchgate.nettandfonline.com Additionally, this compound inhibits the formation of doxorubicinol, a cardiotoxic metabolite of doxorubicin, in human myocardium. drugbank.comresearchgate.net These properties collectively contribute to this compound's cardiac-sparing effect.

The differential expression of topoisomerase II isoforms in various tissues plays a critical role in the cardiotoxicity profile of anticancer agents. Topoisomerase IIβ is the predominant isoform in postmitotic cardiomyocytes. nih.govtandfonline.commedchemexpress.comresearchgate.net Unlike anthracyclines, which can inhibit both topoisomerase IIα and topoisomerase IIβ, this compound demonstrates selectivity for topoisomerase IIα. nih.govmedchemexpress.comresearchgate.net This selectivity means that this compound primarily targets the topoisomerase IIα isoform, which is highly expressed in proliferating tumor cells, while largely avoiding the topoisomerase IIβ isoform found in quiescent cardiac cells. nih.govmedchemexpress.comresearchgate.net This selective targeting is a fundamental mechanism underlying this compound's attenuated cardiotoxicity, as anthracycline-induced cardiotoxicity has been linked to topoisomerase IIβ-mediated responses to DNA damage and oxidative damage. nih.govtandfonline.com

Hematological Toxicity Research

Hematological toxicity is consistently reported as the most common and significant adverse event associated with this compound (Pixantrone) treatment. This toxicity primarily manifests as myelosuppression. europa.eudovepress.comjournalsmededu.plmedicines.org.ukpatsnap.com

Myelosuppression Mechanisms and Management Strategies

This compound (Pixantrone) induces bone marrow suppression, with myelosuppression being the predominant manifestation, particularly affecting the neutrophil lineage. europa.eumedicines.org.ukpatsnap.combibliotekanauki.pl Preclinical studies in murine models identified myelosuppression as the dose-limiting toxicity. nih.gov

The management of myelosuppression involves careful and frequent monitoring of blood counts, including leukocyte, red blood cell, platelet, and absolute neutrophil counts. medicines.org.ukengland.nhs.uk If blood counts, such as Absolute Neutrophil Count (ANC) or platelet count, fall below acceptable levels, treatment may be delayed until recovery. england.nhs.uk Dose modifications, including reductions, may also be implemented based on the severity and duration of myelosuppression. england.nhs.uk In an outpatient setting, the use of hematopoietic growth factors may be considered to support blood cell recovery. journalsmededu.plemjreviews.com

Neutropenia and Febrile Neutropenia Incidence and Research

Neutropenia is the most frequently reported Grade III-IV hematological toxicity. In various clinical trials, the incidence of Grade III-IV neutropenia has ranged from 41% to 97%. dovepress.comjournalsmededu.plnih.govtargetedonc.comresearchgate.netjournalsmededu.plashpublications.orgopenaccessjournals.comascopubs.org Febrile neutropenia, a serious complication of neutropenia, has been observed with varying incidences, typically ranging from 7.4% to 26% in different study populations. nih.govtargetedonc.comresearchgate.netjournalsmededu.plashpublications.orgopenaccessjournals.comascopubs.orgnih.gov

The following table summarizes reported incidences of Grade III-IV neutropenia and febrile neutropenia in select studies involving this compound (Pixantrone):

Table 1: Incidence of Grade III-IV Hematological Toxicities with this compound (Pixantrone)

| Study/Context | Grade III-IV Neutropenia Incidence (%) | Febrile Neutropenia Incidence (%) | Reference |

| Phase I/II Study | 89-97 | 11-20 | nih.gov |

| PIX301 Study (Pixantrone arm) | 41.2 | 7.4 | targetedonc.comresearchgate.netashpublications.orgopenaccessjournals.com |

| PIX301 Study (Overall) | 50 (all grades), 41 (Grade 3/4) | Not specified (overall) | dovepress.comjournalsmededu.pl |

| PSHAP regimen (Phase I/II) | 84 | 26 | openaccessjournals.comascopubs.org |

| P[R]EBEN regimen (real-life) | Not specified (most common) | 20 | nih.gov |

Note: Incidence rates may vary depending on the patient population, treatment regimen, and study design.

Hepatotoxicity and Nephrotoxicity Research

Research into the hepatotoxicity and nephrotoxicity of this compound (Pixantrone) indicates that effects on hepatic or renal function were generally minimal or non-existent. europa.eumedicines.org.uk However, caution is advised regarding its use in patients with pre-existing hepatic or renal impairment. Specifically, this compound (Pixantrone) has not been extensively studied in patients with renal impairment, thus requiring cautious use. england.nhs.uk Similarly, for hepatic impairment, caution is recommended in mild-to-moderate cases, and its use is not advised in severe hepatic impairment. england.nhs.uk

Genotoxicity and Carcinogenicity Assessments

Genotoxicity studies have confirmed the potential for this compound (Pixantrone) to induce clastogenic effects in mammalian cells, both in vitro and in vivo. europa.eu Furthermore, this compound (Pixantrone) demonstrated mutagenic activity in the Ames test. europa.eu

Regarding carcinogenicity, long-term animal studies to establish the carcinogenic potential of this compound (Pixantrone) have not been performed. europa.eu However, the development of hematological malignancies, such as secondary acute myeloid leukemia (AML) or myelodysplastic syndrome (MDS), is a recognized risk associated with other topoisomerase II inhibitors, and these secondary cancers may occur during or after treatment with this compound (Pixantrone). europa.eupatsnap.com

Reproductive and Developmental Toxicity Studies

Studies conducted in animals have demonstrated reproductive toxicity associated with this compound (Pixantrone). europa.eu Based on these findings, this compound (Pixantrone) is not recommended during pregnancy. Women of childbearing potential are advised to use contraception during treatment. europa.eu Additionally, it is unknown whether this compound (Pixantrone) or its metabolites are excreted in human milk, and therefore, a risk to newborns or infants cannot be excluded. Breast-feeding should be discontinued (B1498344) during treatment with this compound (Pixantrone). europa.eu

Mechanisms of Topixantrone Pixantrone Resistance

Molecular and Cellular Determinants of Resistance

Epigenetic Contributions to Resistance

Epigenetic modifications play a fundamental role in the development and maintenance of drug resistance in cancer, influencing gene expression without altering the underlying DNA sequence. newdrugapprovals.org DNA methylation, specifically at cytosine residues within CpG dinucleotides, is a key epigenetic mechanism implicated in Pixantrone (B1662873) resistance.

Research has demonstrated that DNA methylation can significantly enhance the formation of Pixantrone-DNA adducts. Following formaldehyde (B43269) activation, Pixantrone particularly favors the CpG motif for alkylation. In vitro transcription, mass spectrometry, and oligonucleotide band shift assays have shown that Pixantrone-DNA adduct formation is consistently enhanced by 2 to 5-fold at discrete methylated CpG doublets. This enhancement is highly sensitive to the position of the methyl substituent, with methylation at neighboring cytosine residues failing to confer a similar increase in alkylation. researchgate.net

The clinical relevance of this epigenetic contribution is highlighted by studies using HCT116 colon cancer cells. HCT116 cells that are vastly deficient in CpG methylation exhibited a 12-fold increased resistance to Pixantrone compared to their wild-type counterparts. This suggests that the aberrant CpG methylation profiles characteristic of many tumor types may influence their susceptibility to Pixantrone. researchgate.net Epigenetic changes, including DNA methylation, histone modifications, and chromatin remodeling, can disrupt the expression of genes involved in crucial cellular processes such as cell cycle regulation, DNA repair, and apoptosis, ultimately contributing to the survival and proliferation of drug-resistant cancer cells. Furthermore, global hypomethylation patterns are frequently observed in approximately 60% of resistant tumors, leading to genome-wide changes in gene expression that promote adaptive responses to therapeutic pressure. newdrugapprovals.org

Strategies for Overcoming Topixantrone (Pixantrone) Resistance

Overcoming drug resistance is a major challenge in cancer treatment, and various strategies are being explored to enhance the efficacy of Pixantrone, particularly in relapsed or refractory settings. General approaches to combat drug resistance include the use of non-cross-resistant drugs, the application of agents specifically designed to overcome resistance, high-dose chemotherapy, and combination with other therapeutic modalities like radiotherapy or surgery.

Rational Design of Combination Therapies to Circumvent Resistance

Rational design of combination therapies is a cornerstone strategy to circumvent drug resistance. The goal is to maximize synergistic therapeutic effects and minimize clonal resistance without significantly increasing toxicity. This approach involves combining agents that target different pathways or mechanisms crucial for cancer cell survival and resistance.

For Pixantrone, ideal candidate drugs for combination therapy include non-anthracycline topoisomerase IIα inhibitors, such as etoposide (B1684455), or downregulators of mitotic checkpoints, like the antimetabolite alkylator bendamustine (B91647). This is particularly relevant given Pixantrone's weak inhibition of topoisomerase IIα at clinically relevant concentrations.

Several combination therapy regimens involving Pixantrone are currently under investigation:

PREBEN trial: This Phase I/II trial is investigating the combination of Pixantrone, etoposide, and bendamustine, with or without rituximab (B1143277), as salvage therapy for relapsed/refractory B-cell non-Hodgkin lymphoma (NHL).

PIX306 study: This randomized multicenter Phase III study is evaluating Pixantrone in combination with rituximab for adult patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL) or follicular grade 3 lymphoma who are ineligible for high-dose chemotherapy and stem-cell transplant. Rituximab, a backbone of treatment for CD20-positive NHL, has shown efficacy in relapsed aggressive lymphomas and is generally well-tolerated.

GOAL study: This Phase II study is investigating Pixantrone in combination with obinutuzumab in patients with relapsed aggressive B-cell lymphoma.

PSHAP regimen: Pixantrone, cytarabine, prednisone, and cisplatin (B142131) are being explored for relapsed NHL. [12 in previous turn]

FPD-R regimen: Pixantrone in combination with fludarabine, dexamethasone, and rituximab is being investigated for relapsed indolent NHL. [12 in previous turn]

Table 2: Investigated Pixantrone Combination Therapies

| Combination Regimen | Components | Indication/Context | Reference |

| PREBEN | Pixantrone, Etoposide, Bendamustine (± Rituximab) | Relapsed/Refractory B-cell NHL (Salvage Therapy) | |

| PIX306 | Pixantrone, Rituximab | Relapsed/Refractory DLBCL or Follicular Grade 3 Lymphoma | |

| GOAL | Pixantrone, Obinutuzumab | Relapsed Aggressive B-cell Lymphoma | |

| PSHAP | Pixantrone, Cytarabine, Prednisone, Cisplatin | Relapsed NHL | [12 in prev. turn] |

| FPD-R | Pixantrone, Fludarabine, Dexamethasone, Rituximab | Relapsed Indolent NHL | [12 in prev. turn] |

Development of Novel Analogs Effective against Resistant Subclones

The development of novel drug analogs is a continuous effort in oncology to circumvent existing resistance mechanisms and target resistant subclones. Pixantrone itself exemplifies this strategy, having been developed as an aza-anthracenedione analog of mitoxantrone (B413) with structural modifications to reduce cardiotoxicity while retaining antineoplastic efficacy. dovepress.com This historical development underscores the potential for designing new compounds that overcome specific limitations or resistance profiles of existing agents.

Cancer drug resistance often arises from the selective expansion of pre-existing resistant subclones within a heterogeneous tumor population rather than solely from de novo acquisition of resistance mutations during treatment. newdrugapprovals.org This highlights the importance of developing agents that can effectively target these inherently resistant cell populations.

While specific novel Pixantrone analogs designed explicitly to overcome Pixantrone resistance are not extensively detailed in the current literature as being in advanced clinical development, the general principles of analog development remain highly relevant. These principles include:

Structural Modification: Modifying the chemical structure of existing active compounds to alter their interaction with drug targets, bypass efflux pumps, or enhance their ability to induce cell death in resistant cells. This can involve analyzing the crystal structure of mutated target proteins and using computational simulations to design new inhibitors that can bind effectively to these altered targets.

Targeting Alternative Pathways: Developing analogs that, while structurally related, primarily target alternative or compensatory pathways that become activated in resistant subclones.

Improved Pharmacokinetics/Pharmacodynamics: Designing analogs with enhanced cellular uptake, improved stability, or more favorable distribution within the tumor microenvironment to overcome resistance mechanisms related to drug availability at the target site.

The ongoing research into understanding the molecular basis of Pixantrone resistance, particularly mechanisms like topoisomerase II alterations and efflux pump activity, provides a foundation for the rational design of future novel analogs. The ultimate goal is to create next-generation compounds that can effectively overcome the complex and evolving landscape of drug resistance in cancer, leading to improved patient outcomes.

Clinical Development and Therapeutic Impact of Topixantrone Pixantrone

Phase I Clinical Trials in Advanced Solid Tumors

Phase I clinical trials of pixantrone (B1662873) in patients with advanced solid tumors were conducted to determine optimal dosing, schedule, and to assess pharmacokinetic profiles and tolerability. These early-phase studies aimed to establish a foundation for further clinical development.

Pharmacokinetic and Tolerability Assessments

Early clinical investigations included Phase I studies in patients with various solid tumors. These trials focused on evaluating the pharmacokinetic properties of pixantrone and its tolerability. The dose-limiting toxicity (DLT) observed in these studies was primarily neutropenia, which occurred in patients treated with higher doses, such as 240 mg/m² administered every 21 days. wikipedia.org Other general observations related to tolerability included a blue/green tinge to the urine and, in some subjects, a transient blue discoloration of the skin, particularly at weekly doses of 75 mg/m² or higher. wikipedia.org A study involving 17 subjects with solid tumors, who underwent pre- and post-pixantrone echocardiograms, reported a mean left ventricular ejection fraction (LVEF) of 60% pre-treatment and 58% post-treatment, with one subject experiencing a decrease in LVEF greater than 20%. wikipedia.org

Phase II Clinical Studies in Hematologic Malignancies

Following initial safety and pharmacokinetic assessments, pixantrone progressed to Phase II clinical studies, primarily focusing on its efficacy in hematologic malignancies, particularly aggressive B-cell non-Hodgkin lymphoma (NHL).

Efficacy in Relapsed/Refractory Aggressive B-Cell Non-Hodgkin Lymphoma

Real-world studies have also provided insights into pixantrone's efficacy. The PIXA study, a retrospective observational study conducted in Spain and Italy involving 79 patients with multiply R/R aggressive B-cell NHL, demonstrated an ORR of 29% (13.2% CR, 15.8% partial response [PR]). cenmed.comguidetopharmacology.org Patients who received two or more cycles of pixantrone in this study showed a numerically superior ORR of 36.8% (17.5% CR, 19.3% PR). cenmed.comguidetopharmacology.org Another UK-wide retrospective multicenter study of 92 R/R diffuse large B-cell lymphoma (DLBCL) patients reported an ORR of 24% (10% CR, 14% PR). nih.gov In a smaller real-world study of 13 heavily pretreated elderly DLBCL patients, pixantrone monotherapy yielded an ORR of 46%, with 3 patients achieving CR and 3 achieving PR. nih.gov

In a Phase II trial evaluating pixantrone in combination with obinutuzumab for patients with relapsed aggressive lymphoma (DLBCL and transformed indolent lymphoma), the ORR was 35.3% for all patients and 40% for evaluable patients, with 16.6% achieving a complete response. nih.gov

Objective Response Rates and Progression-Free Survival Analyses

Detailed analyses of objective response rates (ORR) and progression-free survival (PFS) have been critical in understanding pixantrone's impact in R/R aggressive B-cell NHL.

The Phase II trial combining pixantrone with obinutuzumab reported a median PFS of 2.8 months and a median OS of 8 months. nih.gov

Table 1: Summary of Efficacy Data from Selected Phase II Studies of Pixantrone in R/R Aggressive B-Cell NHL

| Study (Patient Population) | ORR (%) | CR (%) | PR (%) | Median PFS (Months) | Median OS (Months) |

| Borchmann et al. (Relapsed NHL) cenmed.com | 27 | 15 | 12 | Not specified | Not specified |

| PIXA Study (Multiply R/R Aggressive B-cell NHL, all patients) cenmed.comguidetopharmacology.org | 29 | 13.2 | 15.8 | 2.8 | 4.0 |

| PIXA Study (Multiply R/R Aggressive B-cell NHL, ≥2 cycles) cenmed.comguidetopharmacology.org | 36.8 | 17.5 | 19.3 | 3.1 | 6.0 |

| UK Retrospective Study (R/R DLBCL) nih.gov | 24 | 10 | 14 | 2.0 | 3.4 |

| Pixantrone + Obinutuzumab (Relapsed Aggressive Lymphoma) nih.gov | 35.3 (all pts) / 40 (evaluable pts) | 16.6 | 23.3 | 2.8 | 8.0 |

Pivotal Phase III Clinical Trials

The pivotal Phase III clinical development of pixantrone primarily involved the PIX301 study, which led to its regulatory approval in Europe for certain indications.

Comparative Efficacy vs. Best Available Therapy

Table 2: Efficacy Data from Pivotal Phase III PIX301 Trial (3rd/4th Line Therapy Subgroup)

| Endpoint | Pixantrone (n=97) | Comparator (n=97) | p-value |

| ORR (%) | 43.6 | 12.8 | 0.005 |

| CR/CRu (%) | 23.1 | 5.1 | 0.047 |

| Median PFS (Months) | 5.3 | 2.6 | 0.005 |

| Median OS (Months) | 10.2 | 7.6 | NS |

Another Phase III confirmatory study, PIX306, compared pixantrone with rituximab (B1143277) (PIX-R) against gemcitabine (B846) with rituximab (GEM-R) in patients with relapsed (not refractory) aggressive B-cell NHL who were deemed ineligible for autologous stem cell transplantation (ASCT). cenmed.com This trial did not meet its primary efficacy endpoint of PFS, and the median OS for the pixantrone with rituximab arm (13.3 months) was worse than for the gemcitabine with rituximab arm (19.6 months). cenmed.com

Impact on Overall Survival and Long-Term Remission

Table 1: Key Efficacy Outcomes of Pixantrone Monotherapy in Relapsed/Refractory Aggressive NHL (PIX301 Study) openaccessjournals.comdovepress.combibliotekanauki.pltandfonline.com

| Outcome | Pixantrone Arm | Comparator Arm | p-value |

| Complete Response (CR/CRu) | 24% | 7% | 0.009 |

| Overall Response Rate (ORR) | 40% | 14% | 0.001 |

| Median Progression-Free Survival (PFS) | 5.3 months | 2.5 months | 0.005 |

| Median Overall Survival (OS) | 10.2 months | 7.6 months | 0.251 |

Table 2: Long-Term Efficacy in DLBCL Patients Achieving CR with Pixantrone nih.govresearchgate.net

| Outcome | Results (n=16) |

| Median Follow-up | 24 months |

| Patients Alive | 87.5% |

| Median Progression-Free Survival (PFS) | 23.8 months |

| Median Duration of Response | 17.8 months |

| Median Overall Survival (OS) | Not Reached |

| 2-year Overall Survival (OS) | 84% |

| Long-lasting Response (>12 months) | 7/16 patients |

Therapeutic Applications and Patient Populations

Pixantrone is a significant treatment option for heavily pretreated patients, particularly those who have received prior anthracycline exposure, where further anthracycline application could lead to cardiac toxicity. tandfonline.comresearchgate.netbibliotekanauki.pl

Exploration in Specific Subgroups (e.g., elderly, prior anthracycline exposure)

Pixantrone's safety profile in patients with prior exposure to doxorubicin (B1662922), even at high cumulative doses, provides a rationale for its evaluation in special populations, such as the elderly. tandfonline.com Animal studies have suggested that pixantrone may be useful in patients pretreated with anthracyclines as it does not worsen pre-existing heart muscle damage. wikipedia.org Clinical trials have investigated pixantrone in elderly patients with limited cardiac function and in patients with relapsed NHL with prior anthracycline exposure. researchgate.netnih.gov A real-world study indicated that pixantrone is effective and safe in heavily pretreated elderly DLBCL patients. austinpublishinggroup.com

Investigation in Other Malignancies (e.g., gastric cancer, prostate cancer)

While pixantrone is primarily studied and approved for lymphomas, it has been investigated as an antineoplastic for different kinds of cancer, including solid tumors. wikipedia.org However, specific detailed research findings on pixantrone's investigation in gastric cancer and prostate cancer are not prominently available in the provided search results. The search results primarily discuss gastric cancer and prostate cancer in the context of other drugs or general cancer epidemiology, not specifically pixantrone. tandfonline.com24d.infonih.govhse.ieuroonkolojibulteni.com

Clinical Combination Therapy Strategies

Pixantrone is being investigated in combination with other drugs, including targeted therapies, with the aim of improving survival in heavily pretreated patients. tandfonline.com Its use in combination therapy often involves replacing doxorubicin or mitoxantrone (B413). researchgate.net

Rationale and Outcomes of Rituximab-Based Combinations

Rituximab, a chimeric mouse/human monoclonal antibody targeting the CD20 antigen on B lymphocytes, is a cornerstone of treatment regimens for CD20-positive NHL. tandfonline.comnih.govtandfonline.com The rationale for combining pixantrone with rituximab stems from rituximab's established efficacy in NHL and pixantrone's distinct mechanism of action and reduced cardiotoxicity compared to anthracyclines, making it a suitable partner for combination regimens, especially in patients with prior anthracycline exposure. tandfonline.comresearchgate.netopenaccessjournals.comdovepress.com

Several rituximab-based combination strategies involving pixantrone have been explored:

Pixantrone and Rituximab (PIX-R) : A Phase III study (PIX306) is evaluating the efficacy of pixantrone and rituximab versus gemcitabine and rituximab in patients with DLBCL or follicular grade 3 lymphoma who are ineligible for high-dose chemotherapy and stem cell transplantation and have failed front-line regimens containing rituximab. tandfonline.comoncology-central.com

Rituximab-CPOP (R-CPOP) : This regimen replaces doxorubicin with pixantrone in a CHOP-like regimen (cyclophosphamide, vincristine, prednisone). R-CPOP has been studied in patients with aggressive NHL who have relapsed after one or two prior chemotherapy regimens and in the first-line setting, including elderly patients with limited cardiac function. researchgate.netopenaccessjournals.comnih.gov

Pixantrone, Etoposide (B1684455), Bendamustine (B91647), with or without Rituximab (PREBEN/PEBEN) : This salvage regimen has shown promising feasibility and efficacy in heavily pre-treated elderly patients with high-risk aggressive NHL. researchgate.nettandfonline.comau.dk

Table 3: Outcomes of Pixantrone in Rituximab-Based Combination Therapies

| Regimen | Patient Population | ORR (%) | CR (%) | Median PFS/Time to Progression | Median Response Duration | Source |

| Pixantrone + Rituximab (vs. Rituximab alone) | Relapsed Indolent NHL (Phase III) | 75% (vs. 33%) | 35% (vs. 11%) | 13.2 months (vs. 8.1 months) | N/A | dovepress.com |

| FDP-R (Fludarabine, Dexamethasone, Pixantrone, Rituximab) | Relapsed Indolent NHL (Phase I) | 89% | 63% (uCR 7%, PR 19%) | N/A | 23 months | dovepress.com |

| BuRP (Bendamustine, Rituximab, Pixantrone) | Relapsed/Refractory Aggressive B-cell NHL (Phase I) | 37.5% (Overall), 63% (Highest Pixantrone Dose) | 25% (Highest Pixantrone Dose) | N/A | N/A | nih.gov |

Synergy with Other Chemotherapeutic and Targeted Agents in Clinical Settings

The potential for Pixantrone to be utilized in combination therapies with other anti-cancer agents, including targeted therapies, is a key area of ongoing investigation, with the ultimate goal of improving survival outcomes for heavily pretreated patients. guidetopharmacology.orgmims.comciteab.com Preclinical studies have explored the synergistic or additive effects of Pixantrone when combined with various agents in diffuse large B-cell lymphoma (DLBCL) cell lines. fishersci.ca

Table 1: Preclinical Synergy of Pixantrone with Other Agents in DLBCL Cell Lines

| Combination Agent | Mechanism of Action / Class | Observed Effect (Synergism/Additive) | Number of Cell Lines Showing Benefit | Reference |

| Ibrutinib (B1684441) | BTK-inhibitor | Synergism (4), Additive (1) | 5 out of 5 ABC-DLBCL | mims.comfishersci.ca |

| Idelalisib (B1684644) | PI3K-delta inhibitor | Synergism (8), Additive (1) | 9 out of 11 DLBCL | mims.comfishersci.ca |

| Lenalidomide | Immunomodulatory drug | Synergism (1), Additive (1) | 2 out of 2 ABC-DLBCL | fishersci.ca |

| Rituximab | Anti-CD20 monoclonal antibody | Synergism | 2 out of 5 DLBCL | fishersci.ca |

| Vorinostat | HDAC-inhibitor | Benefit | 2 out of 4 DLBCL | fishersci.ca |

| Etoposide | Topoisomerase II inhibitor | Additive effect | 2 out of 3 DLBCL | fishersci.ca |

| Bendamustine | Alkylating agent | Additive effect | 2 out of 4 DLBCL | fishersci.ca |

| Bortezomib | Proteasome inhibitor | Additive effect | 1 out of 2 ABC-DLBCL | fishersci.ca |

The rationale for combining Pixantrone with agents like etoposide and bendamustine stems from their complementary mechanisms of action. Pixantrone is a weak inhibitor of topoisomerase IIα, making non-anthracycline topoisomerase IIα inhibitors such as etoposide, or downregulators of mitotic checkpoints like the antimetabolite alkylator bendamustine, ideal candidates for combination. guidetopharmacology.org The combination of Pixantrone with the anti-CD20 agent rituximab is particularly promising, as it is anticipated to yield synergistic effects with minimal overlapping toxicity and drug interactions. hiv.gov The PIX-R study has been initiated to further confirm the clinical efficacy of this combination. hiv.gov Beyond oncology, preclinical studies have also indicated that Pixantrone can sensitize Gram-negative extensively drug-resistant isolates to rifampin, suggesting potential broader applications. citeab.com

Real-World Evidence and Post-Marketing Surveillance Studies

Real-world evidence (RWE) plays an increasingly vital role in understanding the performance of medical products in routine clinical practice, complementing the data derived from traditional randomized controlled trials (RCTs). nih.govnih.govnih.gov RWE is generated from real-world data (RWD), which includes information routinely collected from various sources such as electronic health records, medical claims data, product or disease registries, and patient-generated data. nih.govnih.gov